

(R)-N-Boc-2-aminocyclohexanone chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-N-Boc-2-aminocyclohexanone

Cat. No.: B142853

[Get Quote](#)

An In-depth Technical Guide to (R)-N-Boc-2-aminocyclohexanone

Abstract

(R)-N-Boc-2-aminocyclohexanone (CAS No. 149524-64-1) is a valuable chiral building block in modern organic synthesis.^[1] Its structure, featuring a cyclohexanone ring with a stereochemically defined amine at the alpha position protected by a tert-butoxycarbonyl (Boc) group, makes it a critical intermediate for the construction of complex, stereodefined molecules. ^[1] The Boc group serves to mask the reactivity of the amine, permitting selective transformations at other sites within the molecule.^[1] This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic data, stability, reactivity, and synthetic protocols related to **(R)-N-Boc-2-aminocyclohexanone**, intended for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

(R)-N-Boc-2-aminocyclohexanone is a stable, solid compound at room temperature. Its key properties are summarized in the table below. While specific experimental data for melting point and boiling point are not widely published for this specific isomer, data from related isomers suggest it is a solid with a relatively high melting point.

Property	Value	Reference
CAS Number	149524-64-1	[2]
Molecular Formula	C ₁₁ H ₁₉ NO ₃	[2]
Molecular Weight	213.27 g/mol	[2]
IUPAC Name	tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate	[2]
Appearance	Solid (Typical for related compounds)	
Purity	≥97% (Commercially available)	[2]
Storage Conditions	Store at room temperature	[2]

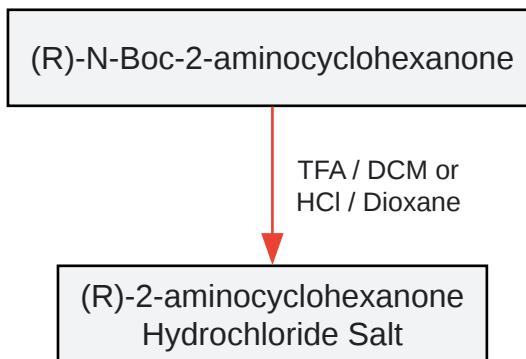
Computational Data

Computational models provide valuable insights into the molecule's behavior in various chemical environments.

Property	Value	Reference
Topological Polar Surface Area (TPSA)	55.4 Å ²	[2]
LogP (Octanol-Water Partition Coefficient)	2.0228	[2]
Hydrogen Bond Acceptors	3	[2]
Hydrogen Bond Donors	1	[2]
Rotatable Bonds	1	[2]

Spectroscopic Data Summary

Spectroscopic analysis is essential for the structural elucidation and confirmation of **(R)-N-Boc-2-aminocyclohexanone**. The expected spectral features are outlined below.


Spectroscopy	Feature	Expected Chemical Shift / Wavenumber
¹ H NMR	tert-butyl group (-C(CH ₃) ₃)	~1.4 ppm (singlet, 9H)
Cyclohexane ring (-CH ₂ -)	~1.6-2.5 ppm (multiplets, 8H)	
Methine proton (-CH(NHBoc)-)	~4.0-4.5 ppm (multiplet, 1H)	
Amine proton (-NH-)	~5.0-6.0 ppm (broad singlet, 1H, D ₂ O exchangeable)	
¹³ C NMR	Ketone carbonyl (C=O)	~205-210 ppm
Carbamate carbonyl (C=O)	~155 ppm	
Boc quaternary carbon (-C(CH ₃) ₃)	~80 ppm	
Methine carbon (-CH(NHBoc)-)	~55-60 ppm	
Cyclohexane carbons (-CH ₂ -)	~20-40 ppm	
Boc methyl carbons (-C(CH ₃) ₃)	~28 ppm	
IR Spectroscopy	N-H Stretch	~3350-3450 cm ⁻¹ (sharp, single band for secondary amine)[3]
Ketone C=O Stretch	~1715-1725 cm ⁻¹	
Carbamate C=O Stretch	~1680-1700 cm ⁻¹	
Mass Spectrometry	Molecular Ion [M] ⁺	m/z = 213 (odd, consistent with Nitrogen Rule)[3][4]
Key Fragmentation	Loss of isobutylene (m/z = 157), Loss of Boc group (m/z = 113)	

Stability and Reactivity

The N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis due to its predictable stability and reactivity profile.

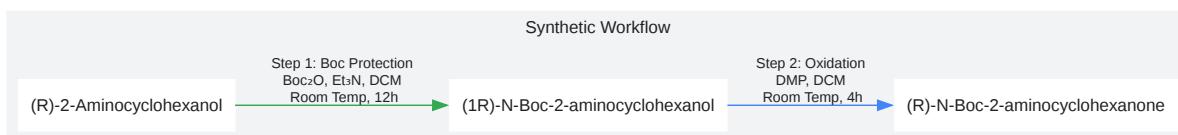
- Stability: The Boc group is highly stable under neutral, basic, nucleophilic, and catalytic hydrogenation conditions.^{[5][6]} This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.
- Cleavage (Deprotection): The Boc group is labile under acidic conditions.^[5] Treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol, efficiently removes the group to reveal the primary amine, typically as its corresponding salt.

[Click to download full resolution via product page](#)

Caption: Acid-catalyzed deprotection of the Boc group.

Reactivity of the Cyclohexanone Moiety

The ketone functional group offers a site for various chemical modifications:


- Reduction: The ketone can be stereoselectively reduced to the corresponding alcohol using various reducing agents. The stereochemical outcome is often influenced by the bulky N-Boc group at the adjacent carbon.
- Enolate Chemistry: The α -protons to the ketone can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles. This allows for further functionalization of the cyclohexanone ring.

- Reductive Amination: The ketone can undergo reductive amination to introduce a second nitrogen-containing substituent.

Experimental Protocols

Proposed Synthesis of (R)-N-Boc-2-aminocyclohexanone

A common and efficient method for preparing this compound involves a two-step sequence starting from the commercially available chiral amino alcohol.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthetic workflow.

Step 1: Boc Protection of (R)-2-Aminocyclohexanol

- Objective: To protect the amino group of the starting material.
- Procedure:
 - Dissolve (R)-2-aminocyclohexanol (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
 - Add triethylamine (Et₃N, 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
 - Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.
 - Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude (1R)-N-Boc-2-aminocyclohexanol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Oxidation to **(R)-N-Boc-2-aminocyclohexanone**

- Objective: To selectively oxidize the secondary alcohol to a ketone. A mild oxidation is chosen to prevent racemization or side reactions.
- Procedure:
 - Dissolve the crude (1R)-N-Boc-2-aminocyclohexanol (1.0 eq) from the previous step in dry DCM (approx. 0.1 M).
 - Add Dess-Martin Periodinane (DMP, 1.5 eq) portion-wise at room temperature.
 - Stir the reaction mixture vigorously for 2-4 hours.
 - Monitor the reaction progress by TLC until the starting material is consumed.
 - Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir until the organic layer becomes clear.
 - Separate the organic layer, wash with saturated aqueous NaHCO₃ and then with brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification Protocol

- Method: Flash column chromatography on silica gel.
- Procedure:
 - Prepare a silica gel column.

- Dissolve the crude product in a minimal amount of DCM.
- Load the solution onto the column.
- Elute the product using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
- Collect fractions and analyze by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield **(R)-N-Boc-2-aminocyclohexanone** as a solid.

Applications in Research and Development

(R)-N-Boc-2-aminocyclohexanone is primarily utilized as a versatile intermediate in the synthesis of high-value, complex organic molecules.

- Pharmaceutical Synthesis: It is a key building block for creating conformationally restricted chiral amino acids and isosteres, which are incorporated into peptidomimetics and other biologically active compounds.[1]
- Asymmetric Catalysis: The rigid cyclohexane framework and defined stereocenter make it an excellent precursor for the synthesis of novel chiral ligands and auxiliaries.[1] These ligands are used to control the stereochemical outcome of metal-catalyzed reactions, a critical aspect of modern drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-N-Boc-2-aminocyclohexanone|Chiral Building Block [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. aapep.bocsci.com [aapep.bocsci.com]
- To cite this document: BenchChem. [(R)-N-Boc-2-aminocyclohexanone chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b142853#r-n-boc-2-aminocyclohexanone-chemical-properties\]](https://www.benchchem.com/product/b142853#r-n-boc-2-aminocyclohexanone-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com